molecular formula C21H22BrN3O2 B11008221 2-(6-bromo-1H-indol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide

2-(6-bromo-1H-indol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide

Cat. No.: B11008221
M. Wt: 428.3 g/mol
InChI Key: PUSJJHCMLOMJGS-UHFFFAOYSA-N
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Description

2-(6-bromo-1H-indol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide typically involves the following steps:

    Bromination of Indole: The starting material, indole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to yield 6-bromoindole.

    Formation of Indole Derivative: The 6-bromoindole is then reacted with an appropriate acylating agent to form the indole derivative.

    Coupling with Morpholine Derivative: The indole derivative is coupled with a morpholine derivative, such as 4-(morpholin-4-ylmethyl)phenylamine, under suitable reaction conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-bromo-1H-indol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding indole-2-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

2-(6-bromo-1H-indol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-bromo-1H-indol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of an indole core with a morpholine moiety makes it a versatile compound for various research applications.

Properties

Molecular Formula

C21H22BrN3O2

Molecular Weight

428.3 g/mol

IUPAC Name

2-(6-bromoindol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide

InChI

InChI=1S/C21H22BrN3O2/c22-18-4-3-17-7-8-25(20(17)13-18)15-21(26)23-19-5-1-16(2-6-19)14-24-9-11-27-12-10-24/h1-8,13H,9-12,14-15H2,(H,23,26)

InChI Key

PUSJJHCMLOMJGS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)NC(=O)CN3C=CC4=C3C=C(C=C4)Br

Origin of Product

United States

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